Xantocillin
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Overview
Description
Xantocillin is a complex organic compound characterized by its unique structure, which includes two isocyanide groups and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xantocillin typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions involving isocyanide reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Xantocillin can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The isocyanide groups can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Xantocillin has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Xantocillin involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the isocyanide groups can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-3-(4-hydroxy-2-methoxyphenyl)-1-propen-1-yl]phenyl hydrogen sulfate
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
Uniqueness
Xantocillin is unique due to the presence of both isocyanide and hydroxyphenyl groups, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H12N2O2 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[(1E,3E)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol |
InChI |
InChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11+,18-12+ |
InChI Key |
YBMVKDUTYAGKEW-JYFOCSDGSA-N |
Isomeric SMILES |
[C-]#[N+]/C(=C/C1=CC=C(C=C1)O)/C(=C\C2=CC=C(C=C2)O)/[N+]#[C-] |
Canonical SMILES |
[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-] |
Synonyms |
1,4-di-(p-hydroxyphenyl)-2,3-diisonitrilobuta-1,3-diene xanthocillin X xantocillin |
Origin of Product |
United States |
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